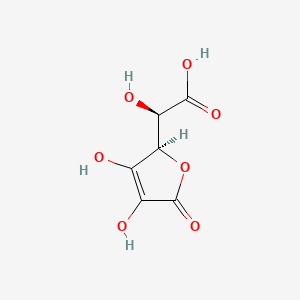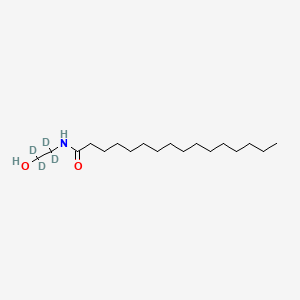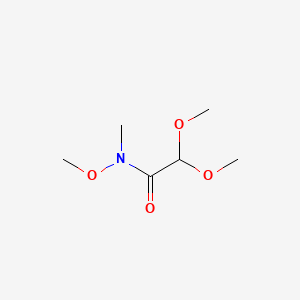
L-threo-Hex-2-enaric acid 1,4-Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-threo-Hex-2-enaric acid 1,4-Lactone is an impurity of L-Ascorbic Acid . It belongs to the Ascorbic acid API family . It is also categorized under Impurity Reference Materials, Chiral Molecules, and Pharmaceutical Reference Standards .
Molecular Structure Analysis
The molecular formula of L-threo-Hex-2-enaric acid 1,4-Lactone is C6H6O7 . Its molecular weight is 190.11 .Physical And Chemical Properties Analysis
L-threo-Hex-2-enaric acid 1,4-Lactone is slightly soluble in DMSO, Methanol, and Water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study detailed the synthesis and characterization of a hexenuronic acid model, methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid, using a six-step high-yielding reaction process. The final product was analyzed using several techniques, including NMR and FTIR, highlighting the chemical's utility in carbohydrate research and its potential applications in understanding complex biological processes and material synthesis (Adorjan, Jääskeläinen, & Vuorinen, 2006).
Enzymatic Tools for Synthesis
- Research on obafluorin biosynthesis revealed the necessity of an L-threonine transaldolase for the assembly of L-threo-β-hydroxy-α-amino acids, underscoring the enzymatic capabilities in synthesizing bioactive compounds with specific configurations. This study provides a basis for developing enzymatic methods for producing beta-lactone natural products and their precursors (Scott, Heine, Qin, & Wilkinson, 2017).
Conversion to Value-added Products
- A fungal pyranose dehydrogenase was used for the oxidation of lactose to produce lactobiono-1,5-lactone and 2-dehydrolactose, demonstrating the chemical's potential in biotechnological applications for converting lactose into valuable derivatives for industrial uses (Volc, Sedmera, Kujawa, Halada, Kubátová, & Haltrich, 2004).
Metabolic Engineering for Vitamin C Biosynthesis
- In metabolic engineering efforts, the L-ascorbic acid biosynthesis pathway in Kluyveromyces lactis was modified to include genes for GDP-mannose 3,5-epimerase (GME), demonstrating a novel approach to producing vitamin C via fermentation processes. This study signifies the importance of metabolic engineering in enhancing the biosynthesis of essential nutrients (Rosa, Colombo, Alvim, Avonce, van Dijck, & Passos, 2013).
Eigenschaften
IUPAC Name |
(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h3-4,7-9H,(H,10,11)/t3-,4+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOGBZPBLQFHK-DMTCNVIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)O)O)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1(C(=C(C(=O)O1)O)O)[C@H](C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-threo-Hex-2-enaric acid 1,4-Lactone | |
CAS RN |
66757-69-5 |
Source


|
| Record name | 2-((2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066757695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2R)-3,4-DIHYDROXY-5-OXO-2,5-DIHYDROFURAN-2-YL)-2-HYDROXYACETIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP5W97GUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)
![1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, 2-[(1,1-diMethylethoxy)carbonyl]hydrazide](/img/structure/B570253.png)

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)



![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
